2-Dimethylamino-ethyl-diphosphate
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Overview
Description
2-Dimethylamino-Ethyl-Diphosphate is an organic compound belonging to the class of organic pyrophosphates. It is characterized by the presence of a pyrophosphate oxoanion structure, with the chemical formula C4H13NO7P2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-Ethyl-Diphosphate typically involves the reaction of dimethylaminoethanol with phosphoric acid derivatives. One common method is the reaction of dimethylaminoethanol with phosphorus oxychloride, followed by hydrolysis to yield the desired diphosphate compound . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated control systems to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-Ethyl-Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and amine oxides.
Reduction: Reduction reactions may yield phosphite derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus centers, leading to the formation of various substituted phosphates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphate esters and amine oxides.
Reduction: Phosphite derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
2-Dimethylamino-Ethyl-Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Dimethylamino-Ethyl-Diphosphate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Dimethylallyl Diphosphate: Another organic pyrophosphate with similar structural features but different functional groups.
Isopentenyl Diphosphate: A related compound involved in the biosynthesis of terpenes and other natural products.
Uniqueness
2-Dimethylamino-Ethyl-Diphosphate is unique due to its specific combination of dimethylamino and diphosphate groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C4H13NO7P2 |
---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C4H13NO7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3-4H2,1-2H3,(H,9,10)(H2,6,7,8) |
InChI Key |
QGKJQRINUQGSJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
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